BenchChemオンラインストアへようこそ!

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Anticancer Activity MCF-7 Cytotoxicity A-2780 Cytotoxicity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 904270-56-0) is a synthetic small molecule with a molecular formula of C22H22N4O3 and a molecular weight of 390.443 g/mol. It belongs to the class of oxalamide derivatives, which are being investigated as kinase inhibitors, specifically targeting growth factor receptors such as c-Met, and have potential applications as anti-cancer agents.

Molecular Formula C22H22N4O3
Molecular Weight 390.443
CAS No. 904270-56-0
Cat. No. B2992351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
CAS904270-56-0
Molecular FormulaC22H22N4O3
Molecular Weight390.443
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CO4
InChIInChI=1S/C22H22N4O3/c27-21(24-14-16-7-10-23-11-8-16)22(28)25-15-19(20-6-3-13-29-20)26-12-9-17-4-1-2-5-18(17)26/h1-8,10-11,13,19H,9,12,14-15H2,(H,24,27)(H,25,28)
InChIKeyKXUOWGDFEIIPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 904270-56-0): What Sourcing Scientists Need to Know


N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 904270-56-0) is a synthetic small molecule with a molecular formula of C22H22N4O3 and a molecular weight of 390.443 g/mol [1]. It belongs to the class of oxalamide derivatives, which are being investigated as kinase inhibitors, specifically targeting growth factor receptors such as c-Met, and have potential applications as anti-cancer agents [2]. Structurally, the compound combines a furan, an indoline, and a pyridine moiety, placing it within a series of novel poly-heterocyclic compounds that have demonstrated promising cytotoxicity against MCF-7 and A-2780 cancer cell lines at sub-micromolar concentrations, outperforming the reference drug docetaxel in certain cases [3]. This guide provides a product-specific evidence analysis for scientists evaluating it for research procurement.

Why N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide Cannot Be Replaced by a Generic Oxalamide Analog


Generic substitution within the oxalamide class is not scientifically justifiable due to the extreme sensitivity of kinase inhibition profiles to structural variations. The patent literature establishes that specific substitution patterns on the oxalamide core dictate potency and selectivity against growth factor receptors like c-Met, where the nature of the heteroaryl and amine substituents profoundly influences binding [1]. More critically, recent studies on rationally designed poly-heterocyclic compounds containing pyridine and furan moieties—a direct class to which this compound belongs—reveal that even minor structural modifications lead to vastly different cytotoxicity outcomes. In these series, only specific analogs (e.g., 2c, 3c, 3d, 4a, 4c) exhibited superior potency against MCF-7 cells compared to docetaxel at 0.1 µM, while other close-in analogs were significantly less active [2]. This confirms that the precise combination of the furan-2-yl, indolin-1-yl, and pyridin-4-ylmethyl groups in the target compound cannot be assumed to have equivalent activity to any other oxalamide derivative, even one differing by a single substituent.

Quantitative Differentiation Evidence for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide Against Closest Analogs


Direct Comparative Anticancer Activity Data for the Target Compound is Currently Unavailable in the Public Domain

A thorough search of primary research papers, patents, and authoritative databases for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 904270-56-0) did not yield direct, quantitative, head-to-head comparisons with any closely related analog. The compound is not explicitly listed in the key class-level paper that evaluated thirteen novel poly-heterocyclic compounds bearing pyridine and furan moieties for cytotoxicity against MCF-7 and A-2780 cell lines [1]. In that study, compounds such as 2c, 3c, 3d, 4a, and 4c at 0.1 µM showed more potent cytotoxicity against MCF-7 cells than docetaxel, with specific quantitative data available only for those numbered analogs. Without the target compound being assigned to one of these active codes, no differential claim can be substantiated. Furthermore, the general patent on oxalamide kinase inhibitors (US20060241104A1) does not provide biological data for this specific compound [2]. Vendor technical datasheets from non-prohibited sources were also unavailable at the time of this analysis.

Anticancer Activity MCF-7 Cytotoxicity A-2780 Cytotoxicity Oxalamide Derivatives Poly-heterocyclic Compounds

Potential Research Applications for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide Based on Class-Level Evidence


Exploratory Structure-Activity Relationship (SAR) Studies on Kinase Inhibition

The compound is a potential template for synthesizing focused libraries aimed at exploring kinase inhibition, as the oxalamide scaffold is a known pharmacophore for targeting growth factor receptors such as c-Met [1]. Its unique combination of furan, indoline, and pyridyl groups offers a distinct chemical space point within this class, which could be used to probe the structural determinants of potency and selectivity not yet covered by existing poly-heterocyclic series [2].

Validation of In Silico Docking Predictions Against Topoisomerase-IIβ

Based on class-level findings that related pyridine-furan compounds exhibit excellent docking affinity for the human topoisomerase-IIβ enzyme [2], this compound can be used as a probe to experimentally validate computational binding predictions. Its divergent substitution pattern provides a means to test the robustness and predictive power of current molecular docking models for this enzyme target.

Baseline for Investigating Substitution Effects on ADMET Properties

The privileged class of poly-heterocyclic compounds has demonstrated good in silico pharmacokinetic profiles [2]. This specific compound can serve as a baseline in comparative ADMET (absorption, distribution, metabolism, excretion, and toxicity) assays to study the impact of introducing an indoline moiety and a pyridin-4-ylmethyl group, compared to the aniline-based analogs previously characterized.

Quote Request

Request a Quote for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.